molecular formula C19H20ClNO6S B1669313 4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide CAS No. 193022-04-7

4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide

Cat. No. B1669313
M. Wt: 425.9 g/mol
InChI Key: ROSNVSQTEGHUKU-UHFFFAOYSA-N
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Description

This compound, also known as CTS-1027, has a molecular formula of C19H20ClNO6S and a molecular weight of 425.9 g/mol . It has been used in trials studying the treatment of Hepatitis C and Chronic Hepatitis C Virus Infection .


Molecular Structure Analysis

The IUPAC name of this compound is 4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide . The InChI and SMILES strings provide more detailed structural information .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 425.9 g/mol . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Metabolism and Excretion in Matrix Metalloproteinase Inhibition

A study by Dalvie et al. (2008) investigated the metabolism, distribution, and excretion of CP-544439, a selective inhibitor of matrix metalloproteinase-13, which shares a similar chemical backbone with the compound of interest. This research, conducted in rats and dogs, highlighted the compound's extensive metabolism and the primary excretion route through feces, with implications for drug development and therapeutic application in treating conditions like arthritis due to its distribution in tissues including the periodontal ligament (Dalvie et al., 2008).

Chemical Synthesis and Functionalization

Yıldırım and Kandemirli (2006) presented experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with various aminophenols. This study exemplifies the methodologies for producing derivatives through chemical synthesis, which could be applicable for modifying the chemical structure of the compound to enhance its bioactivity or solubility (Yıldırım & Kandemirli, 2006).

Synthesis of Complex Heterocycles

Bol’but et al. (2014) explored the synthesis of complex heterocyclic compounds starting from pyrazole-carboxamides, a process that could be relevant for generating bioactive derivatives of the initial compound for pharmacological testing. Their work demonstrates the potential for creating novel structures with therapeutic properties (Bol’but et al., 2014).

Polyamide Synthesis for Material Science Applications

Hsiao et al. (2000) detailed the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol. This study not only contributes to the field of materials science but also suggests the versatility of related compounds in forming polymers with high thermal stability and solubility, useful for creating advanced materials (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

4-[[4-(4-chlorophenoxy)phenyl]sulfonylmethyl]-N-hydroxyoxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO6S/c20-14-1-3-15(4-2-14)27-16-5-7-17(8-6-16)28(24,25)13-19(18(22)21-23)9-11-26-12-10-19/h1-8,23H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSNVSQTEGHUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172907
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide

CAS RN

193022-04-7
Record name CTS-1027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193022047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CTS-1027
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CTS-1027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CTS-1027
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QD3F58224
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 2
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 3
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 4
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 5
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide
Reactant of Route 6
4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide

Citations

For This Compound
5
Citations
T Petreuş, CE Cotrutz, M Neamţu, L Bădescu… - researchgate.net
Enzyme ligand interactions can be investigated by numerous methods from which molecular docking plays an important role. Deduction of partial electric charges for the ligand atoms in …
Number of citations: 0 www.researchgate.net
E Nuti, F Casalini, SI Avramova… - Journal of medicinal …, 2009 - ACS Publications
Matrix metalloproteinase-13 (MMP-13) is a key enzyme implicated in the degradation of the extracellular matrix in osteoarthritis (OA). For this reason, MMP-13 synthetic inhibitors are …
Number of citations: 69 pubs.acs.org
SM Marques, T Tuccinardi, E Nuti… - Journal of medicinal …, 2011 - ACS Publications
New compounds containing a novel zinc-binding group (1-hydroxypiperazine-2,6-dione, HPD) have been identified as effective inhibitors of matrix metalloproteinases (MMPs), with …
Number of citations: 17 pubs.acs.org
GF Weber, GF Weber - Molecular Therapies of Cancer, 2015 - Springer
Cancers that metastasize release their cells early in carcinogenesis. The aberrant expression or splicing of metastasis genes in cancer makes their products quite cancer specific. …
Number of citations: 2 link.springer.com
Z Bikádi, E Hazai, F Zsila, SF Lockwood - Bioorganic & medicinal chemistry, 2006 - Elsevier
Inhibitors for matrix metalloproteinases (MMPs) are under investigation for the treatment of various important chronic illnesses, including cancer, arthritis, and cardiovascular disease (…
Number of citations: 39 www.sciencedirect.com

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